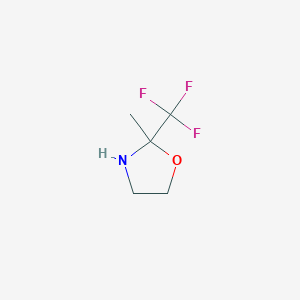
Oxazolidine, 2-methyl-2-(trifluoromethyl)-
Cat. No. B8515488
M. Wt: 155.12 g/mol
InChI Key: JGMHBULHZNOKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045486B2
Procedure details


To a solution of 2-methyl-2-(trifluoromethyl)oxazolidine (39) (5.58 g, 36.0 mmol, Eq: 1.00) in tetrahydrofuran (30 ml) at 0° C. was added lithium aluminum hydride (2M solution in tetrahydrofuran) (18.0 ml, 36.0 mmol, Eq: 1.00) and the reaction mixture was stirred at room temperature for 1 hr, quenched slowly with 1 ml of cold water, stirred for 20 min. Then 1 ml of 1N NaOH aq. solution was added and the reaction mixture was stirred for 10 m in. 3 ml of water were added and the reaction mixture was stirred for 1 hr. Granular salt was formed. The white solid was filtered off, washed with diethyl ether (100 ml). The mixture was concentrated to obtain a crude product 2-(1,1,1-trifluoropropan-2-ylamino)ethanol (40) (oil, 5.50 g, 35.0 mmol, 97.3% yield) which was used as such in the next step.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([C:7]([F:10])([F:9])[F:8])[NH:6][CH2:5][CH2:4][O:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:8][C:7]([F:10])([F:9])[CH:2]([NH:6][CH2:5][CH2:4][OH:3])[CH3:1] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.58 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCCN1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched slowly with 1 ml of cold water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 min
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 1 ml of 1N NaOH aq. solution was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 10 m in
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
3 ml of water were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Granular salt was formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (100 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C)NCCO)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 35 mmol | |
| AMOUNT: MASS | 5.5 g | |
| YIELD: PERCENTYIELD | 97.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
